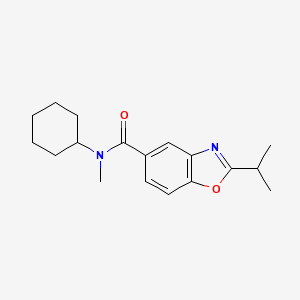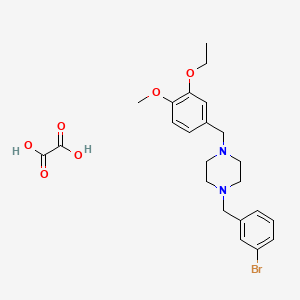
N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide, also known as GW 501516, is a selective androgen receptor modulator (SARM) that has been extensively studied for its potential use in treating various diseases. This chemical compound has gained popularity in the scientific community due to its potential to enhance endurance and increase muscle growth.
Mecanismo De Acción
N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. This activation leads to an increase in the expression of genes involved in lipid metabolism, energy expenditure, and mitochondrial biogenesis. This compound 501516 also increases the expression of genes involved in the regulation of glucose metabolism and inflammation.
Biochemical and Physiological Effects:
This compound 501516 has been shown to improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in fatty acid synthesis. This results in a decrease in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.
This compound 501516 also increases endurance by increasing the expression of genes involved in mitochondrial biogenesis and energy expenditure. This results in an increase in the number and size of mitochondria, which leads to an increase in ATP production and a decrease in fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 in lab experiments is its ability to selectively activate the PPARδ pathway without affecting other pathways. This allows researchers to study the specific effects of PPARδ activation on various physiological processes.
However, one of the limitations of using this compound 501516 in lab experiments is its potential to cause off-target effects. This can lead to inaccurate results and hinder the interpretation of the data.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516. One area of research is the potential use of this compound 501516 in treating metabolic disorders such as obesity and type 2 diabetes. Another area of research is the potential use of this compound 501516 in treating cardiovascular diseases such as atherosclerosis and heart failure.
Furthermore, there is a need for further studies to investigate the long-term effects of this compound 501516 on various physiological processes. This will help to determine the safety and efficacy of using this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 involves the reaction of 2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The reaction mixture is then purified by column chromatography to obtain the desired product.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide 501516 has been extensively studied for its potential use in treating various diseases such as metabolic disorders, cardiovascular diseases, and cancer. Several studies have shown that this compound 501516 can improve lipid metabolism, increase endurance, and reduce inflammation.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-2-propan-2-yl-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12(2)17-19-15-11-13(9-10-16(15)22-17)18(21)20(3)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMSTHTUFPJZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![butyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5055582.png)
![5-(3-methoxybenzyl)-1-methyl-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5055592.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5055594.png)

![(2R*,6S*)-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B5055600.png)
![7-[(2-methyl-1-naphthyl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5055604.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5055611.png)
![N-(4-methoxyphenyl)-2-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5055623.png)
![ethyl 2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5055626.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(4-pyridinyl)ethyl]acetamide](/img/structure/B5055643.png)
![3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5055646.png)
![ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5055648.png)

![1-[4-(4-bromophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B5055674.png)
